3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Overview
Description
3,6-Di-tert-butyl 3,6-diazabicyclo[311]heptane-3,6-dicarboxylate is a bicyclic compound featuring two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pathways involved include coordination chemistry and enzyme inhibition, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate is unique due to its dual tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
ditert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-8-10-7-11(9-16)17(10)13(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIWKGSQCNYLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)N2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.